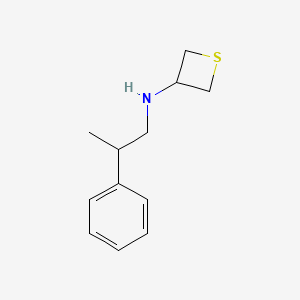![molecular formula C7H10N2O3 B12993980 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B12993980.png)
1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2,5-diazaspiro[34]octane-6-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid typically involves the reaction of hydrazine derivatives with cyclic ketones. One common method includes the cyclization of hydrazine with a suitable ketone under controlled conditions to form the spirocyclic structure . The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid benzyl ester
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester
Comparison: Compared to these similar compounds, 1-Oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid stands out due to its unique spirocyclic structure and the presence of both oxo and carboxylic acid functional groups.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c10-5(11)4-1-2-7(9-4)3-8-6(7)12/h4,9H,1-3H2,(H,8,12)(H,10,11) |
InChI Key |
XKISJVIJHTZNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)
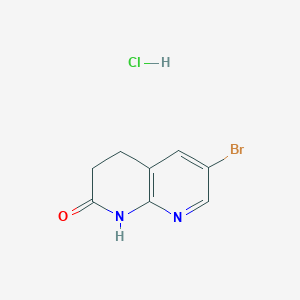

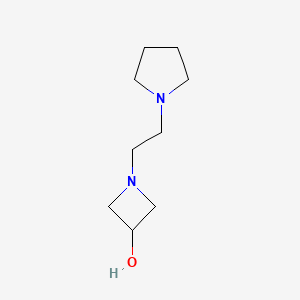
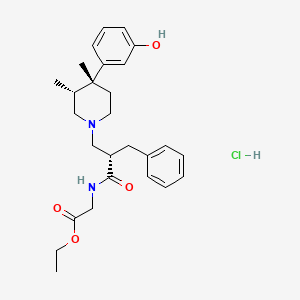
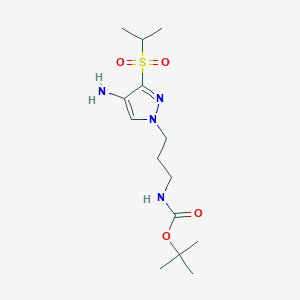
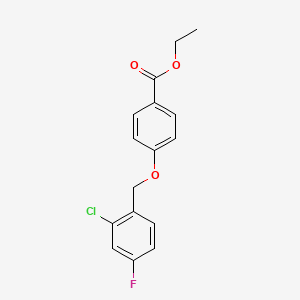
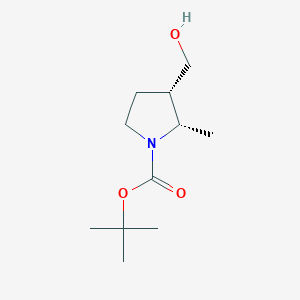

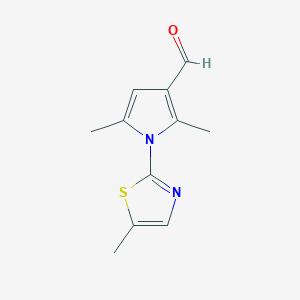


![8-(tert-Butyl) 1-methyl 8-azaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12993965.png)
